3-(Trifluoromethyl)benzenesulfonamide
Description
3-(Trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at position 1 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₇H₆F₃NO₂S, with a molecular weight of 237.19 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in medicinal chemistry .
This compound has been investigated for diverse applications, including:
- COL3A1 Inhibition: Derivatives such as N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide demonstrated potent inhibitory activity against COL3A1, a gene implicated in cancer metastasis and prognosis .
- Antimicrobial and Antioxidant Activity: Carboxamide derivatives of benzenesulfonamide scaffolds exhibited promising antimicrobial and antioxidant properties .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVRDMZQSHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288176 | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-58-2 | |
| Record name | 672-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Sulfonamide Formation from 3-(Trifluoromethyl)aniline
One common approach involves the reaction of 3-(trifluoromethyl)aniline with sulfonyl chlorides or sulfonylating agents to form the sulfonamide bond. This method typically uses:
- Starting materials: 3-(trifluoromethyl)aniline and sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride).
- Reaction conditions: Base (e.g., triethylamine) in an organic solvent such as dichloromethane at room temperature.
- Purification: Recrystallization or chromatography to isolate the sulfonamide product.
This route is straightforward but requires access to 3-(trifluoromethyl)aniline, which itself may be synthesized or commercially sourced.
Synthesis via 3-(Trifluoromethyl)benzyl Cyanide Intermediate
A more elaborate synthetic pathway involves preparing 3-(trifluoromethyl)benzyl cyanide as a key intermediate, which can then be converted into the sulfonamide derivative.
Step 1: Trifluoromethylation of Aminobenzyl Cyanide
Using p-aminophenyl acetonitrile as a starting material, trifluoromethylation is achieved by reacting with sodium trifluoromethanesulfinate and tert-butyl peroxide under stirring conditions. This yields 3-trifluoromethyl-4-aminophenyl acetonitrile as an intermediate.
Step 2: Diazotization
The intermediate undergoes diazotization by treatment with sodium nitrite in acidic aqueous media at low temperature, forming a diazonium salt.
Step 3: Reduction
The diazonium salt is reduced using hypophosphorous acid, followed by extraction and vacuum distillation to isolate 3-(trifluoromethyl)benzyl cyanide.
This method is noted for its high yield and environmental compatibility, as detailed in patent CN104447402A.
Chlorination and Cyanide Substitution Route
Another patented process involves:
- Chlorination of m-xylene to form α,α,α-trichloro-m-xylene (benzotrichloride derivative).
- Conversion of this intermediate to 3-trifluoromethyl benzyl chloride .
- Subsequent nucleophilic substitution with sodium cyanide to yield 3-(trifluoromethyl)phenylacetonitrile.
This route is industrially relevant for large-scale synthesis of trifluoromethylated intermediates.
Industrial and Laboratory Scale Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
Coupling of 3-(Trifluoromethyl)aniline with Sulfonyl Chlorides
Industrial synthesis often employs continuous flow reactors to couple 3-(trifluoromethyl)aniline with sulfonyl chlorides under controlled temperature and stoichiometry, enhancing yield and purity. The reaction typically uses coupling reagents such as EDCI and bases like triethylamine in solvents like dichloromethane.
Purification Techniques
- Recrystallization: Commonly used to obtain high-purity sulfonamide crystals.
- Chromatography: Employed for fine purification, especially in research settings.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonamide formation | 3-(Trifluoromethyl)aniline + sulfonyl chloride | Triethylamine, DCM | Room temperature, mild base | Simple, direct | Requires 3-(trifluoromethyl)aniline availability |
| Trifluoromethylation + Diazotization + Reduction | p-Aminophenyl acetonitrile | Sodium trifluoromethanesulfinate, tert-butyl peroxide, NaNO2, H3PO2 | Multi-step, controlled temp | High yield, environmentally friendly | Multi-step, complex |
| Chlorination + Cyanide substitution | m-Xylene | Chlorinating agents, NaCN | Industrial scale, high temp | Scalable, industrially viable | Requires hazardous reagents (chlorine, cyanide) |
Research Findings and Notes
- The trifluoromethylation step using sodium trifluoromethanesulfinate and tert-butyl peroxide is a radical-mediated process that selectively introduces the -CF₃ group meta to the amino substituent.
- Diazotization and reduction steps must be carefully controlled at low temperatures to avoid side reactions and ensure high purity of the benzyl cyanide intermediate.
- The chlorination route to benzyl chloride intermediates is optimized to maximize trichlorinated products while minimizing over-chlorination, which can complicate purification.
- Industrial synthesis benefits from continuous flow technology, which improves reaction control, safety, and scalability.
- Analytical methods such as NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3-(Trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can inhibit or modulate the activity of target enzymes or receptors. The sulfonamide group also plays a crucial role in binding to active sites of enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
N-(2-Diethylaminoethyl)-3-(trifluoromethyl)benzenesulfonamide
- Structure: Features a diethylaminoethyl group attached to the sulfonamide nitrogen.
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- Structure : A methyl group at the para position of the benzene ring.
- Activity : Reduced steric hindrance compared to ortho-substituted analogs may improve binding to hydrophobic enzyme pockets .
Pharmacological Activity Comparison
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values, favoring membrane permeability. For example, this compound has a higher logP than celecoxib due to the absence of the polar pyrazole ring .
- Solubility: Substituents like diethylaminoethyl () or hydroxyl groups () improve aqueous solubility compared to unmodified analogs.
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, extending half-life in vivo .
Biological Activity
3-(Trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound this compound features a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural characteristic is crucial for its interaction with various biological targets.
Research indicates that this compound interacts with several biological pathways, primarily through modulation of enzyme activity and receptor interactions. Its mechanism often involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in calcium signaling pathways. For example, it can activate phospholipase C, leading to increased intracellular calcium levels, which may induce apoptosis in cancer cells such as SCM1 human gastric cancer cells and HA59T human hepatoma cells .
- Receptor Modulation : It has been identified as a potent antagonist for the progesterone receptor (PR), showing high binding affinity and selectivity over androgen receptors. This property positions it as a candidate for treating conditions like endometriosis and breast cancer .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Mechanism | Target |
|---|---|---|
| Apoptosis induction | Increases intracellular calcium levels | Cancer cells (e.g., gastric cancer) |
| Progesterone receptor antagonism | High binding affinity, selective inhibition | Progesterone receptor |
| Enzyme inhibition | Modulates phospholipase C activity | Various enzymes |
| Calcium signaling modulation | Increases cytoplasmic calcium concentration | Vascular smooth muscle cells |
Case Studies and Research Findings
- Cancer Therapeutics : A study demonstrated that this compound significantly increased apoptosis in human gastric cancer cells through enhanced calcium influx. This suggests its potential role in cancer therapy by targeting apoptotic pathways .
- Cardiovascular Applications : In vascular smooth muscle tissues, the compound has shown to increase contractility via calcium signaling pathways, indicating possible applications in cardiovascular diseases where calcium dynamics are disrupted .
- Endocrine Disorders : As a progesterone receptor antagonist, this compound could be pivotal in treating hormone-dependent disorders such as uterine leiomyoma and endometriosis. Its distinct mechanism differentiates it from traditional steroidal treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized for purity?
- The synthesis typically involves sulfonation of 3-(trifluoromethyl)benzene followed by amidation. Key parameters include controlling reaction temperature (e.g., maintaining <50°C during sulfonation to avoid side reactions) and using anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical, as impurities like unreacted sulfonyl chloride can affect downstream applications. Melting point determination (122–126°C) via differential scanning calorimetry (DSC) is a standard purity check .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- 1H/19F NMR : Distinguishes trifluoromethyl (-CF₃) signals (δ ~ -60 ppm in 19F NMR) and aromatic protons.
- IR Spectroscopy : Confirms sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (225.19 g/mol) and detects isotopic patterns for brominated/fluorinated derivatives .
- UV-Vis : Used in coordination studies to monitor metal-ligand charge-transfer bands (e.g., with Cu²+ or Fe³+) .
Advanced Research Questions
Q. How does this compound function as a pharmacophore in COX-2 inhibitors like celecoxib, and what analytical methods identify its impurities?
- The sulfonamide group enhances selectivity for COX-2 by forming hydrogen bonds with Arg513 and Tyr355 residues. Impurities such as 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Related Compound A) arise during pyrazole ring synthesis. These are quantified using:
- HPLC-PDA : C18 columns with acetonitrile/water gradients (e.g., USP method for celecoxib).
- LC-MS/MS : Differentiates isomeric impurities via fragmentation patterns .
Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated benzenesulfonamide derivatives?
- Discrepancies in IC₅₀ values may stem from substituent positioning (e.g., 4-fluoro vs. 4-bromo derivatives altering steric/electronic effects). Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare logP (lipophilicity) and Hammett σ constants for substituents.
- Molecular Dynamics Simulations : Assess binding stability in COX-2 active sites.
- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization or surface plasmon resonance (SPR) .
Q. How can coordination complexes of this compound with transition metals be characterized, and what applications do they have?
- The sulfonamide acts as a bidentate ligand via sulfonyl oxygen and NH groups. Synthesis involves refluxing metal salts (e.g., CuCl₂) with the ligand in methanol. Characterization methods:
- Single-Crystal XRD : Resolves metal-ligand coordination geometry.
- EPR Spectroscopy : Probes electronic environments of paramagnetic ions (e.g., Cu²+).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of complexes. These complexes show potential in catalysis (e.g., oxidation reactions) or as antimicrobial agents .
Q. What computational methods predict the solubility and stability of this compound in polar solvents?
- COSMO-RS Simulations : Model solvation free energy in DMSO or water, accounting for hydrogen bonding with the sulfonamide group.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites prone to hydrolysis (e.g., sulfonamide NH₂). Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) confirms computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
